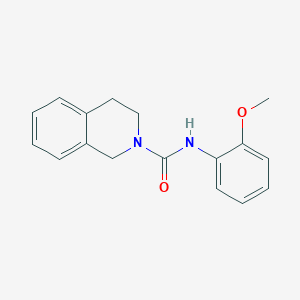
3-(4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone
Übersicht
Beschreibung
3-(4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, also known as HMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. HMQ belongs to the class of quinazolinone derivatives, which have been reported to possess various pharmacological properties, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinazolinone derivatives, including 3-(4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, have been investigated for their efficiency as corrosion inhibitors. A study found these compounds to be effective corrosion inhibitors for mild steel in acidic environments. Their protective capabilities are attributed to the formation of a protective layer on the metal surface, as confirmed by surface analysis and UV-visible spectrometry (Errahmany et al., 2020).
Antimicrobial Activity
Research has shown that quinazolinone derivatives, including 3-(4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, exhibit antimicrobial properties. A study synthesizing and testing various quinazolinone derivatives revealed their effectiveness against several bacterial strains, indicating their potential as antimicrobial agents (Demirel et al., 2019).
Analgesic Activity
Quinazolinone compounds have been explored for their potential analgesic effects. A study on 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, a related derivative, demonstrated significant analgesic activity in animal models, suggesting that similar quinazolinone derivatives could possess pain-relieving properties (Osarodion, 2023).
Hypolipidemic Activities
Certain quinazolinone derivatives have been synthesized and found to exhibit hypolipidemic activities, which may be beneficial for lowering cholesterol and triglyceride levels. These activities are linked to the structural features of the quinazolinone ring system (Kurogi et al., 1996).
Anticancer Potential
Quinazolinone-based compounds have shown promise as anticancer agents. A study on Schiff base ligands derived from 4(3H)-quinazolinone and their metal complexes demonstrated significant in vitro anticancer activity against human cancer cell lines, highlighting their potential therapeutic applications (Ashok et al., 2020).
Luminescent Material and Bioimaging
Recent advances have identified quinazolinone derivatives as potential luminescent materials and bioimaging agents. Their biocompatibility and low toxicity make them suitable for use as fluorescent probes and in biological imaging applications (Xing et al., 2021).
Antioxidant Properties
Quinazolinone scaffolds, including derivatives of 3-(4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, have been synthesized and evaluated for their antioxidant properties. The structure-antioxidant activity relationship suggests the potential of these compounds as antioxidants (Mravljak et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-16-14-5-3-2-4-13(14)15(19)17(10)11-6-8-12(18)9-7-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLZXMLRWNIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)





![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)


![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)